methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
Description
Structural Analysis and Nomenclature of Methyl N-{[5-Bromo-2-(1H-Pyrrol-1-yl)phenyl]carbonyl}glycinate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, methyl 2-({[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}amino)acetate , reflects its hierarchical structure:
- Core aromatic system : A benzene ring substituted at position 2 with a 1H-pyrrol-1-yl group and at position 5 with a bromine atom.
- Carbonyl linkage : A ketone group bridges the aromatic system to a glycine derivative.
- Glycinate moiety : The amino acid glycine is esterified with a methyl group at its carboxyl terminus.
The systematic naming follows IUPAC priority rules, where the benzene ring serves as the parent hydrocarbon. Substituents are numbered to minimize locants, with the pyrrole group (higher priority than bromine) assigned position 2. The glycinate side chain is denoted as an acetamide derivative, modified by esterification.
Table 1: Structural Components and Corresponding IUPAC Descriptors
| Component | IUPAC Designation |
|---|---|
| Benzene ring | Parent hydrocarbon |
| 1H-pyrrol-1-yl group | Substituent at position 2 |
| Bromine atom | Substituent at position 5 |
| Carbonyl group | Functional linker |
| Methyl glycinate | 2-(methoxycarbonyl)ethylamine derivative |
Functional Group Characterization
The compound’s reactivity and physicochemical properties arise from four key functional groups:
1H-Pyrrol-1-yl Group :
Bromo Substituent :
Carbonyl Group :
Methyl Glycinate :
Comparative Structural Analysis with Related Pyrrole-carbonyl Glycinate Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Table 2: Structural Comparison with Related Compounds
Heterocycle Variations :
Substituent Effects :
Ester vs. Carboxylic Acid Derivatives :
- Methyl esterification of glycine (subject compound) improves lipid solubility compared to free carboxylic acid derivatives like 5-bromo-2-hydroxy-3-propionylbenzoic acid (Table 2, Row 3).
Properties
Molecular Formula |
C14H13BrN2O3 |
|---|---|
Molecular Weight |
337.17 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-2-pyrrol-1-ylbenzoyl)amino]acetate |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-13(18)9-16-14(19)11-8-10(15)4-5-12(11)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
VWFUUHWGLKLRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS in dichloromethane under nitrogen atmosphere achieves regioselective bromination at the 5-position. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | 64% |
| Temperature | Room temperature | 0.5 hr |
| Molar Ratio (NBS) | 1.05 eq | - |
This method avoids polybromination due to the directing effect of the electron-donating pyrrole group. The reaction mixture is washed with water and brine before concentration.
Alternative Brominating Agents
While NBS is preferred for lab-scale synthesis, industrial methods may use molecular bromine (Br₂) with iron(III) bromide catalyst. However, this increases corrosion risks and requires strict temperature control (0–5°C).
| Parameter | Optimization Finding |
|---|---|
| Coupling Time | 12–24 hr improves yield |
| Workup | Filter DCC urea byproduct |
| Scale-Up | Replace DCC with EDCI for easier purification |
Formation of the Pyrrole Substituent
The 2-(1H-pyrrol-1-yl) group is introduced early in the synthesis via Paal-Knorr pyrrole synthesis or transition-metal catalyzed coupling.
Paal-Knorr Cyclization
Condensation of 1,4-diketones with ammonium acetate generates the pyrrole ring:
Reaction conditions:
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling installs the pyrrole group:
Reaction Optimization and Byproduct Management
Purification Challenges
The product’s polarity necessitates silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Common impurities include:
Industrial-Scale Considerations
Batch processes face limitations in:
-
Exothermicity: Bromination requires jacketed reactors with cooling
-
Catalyst Recovery: Pd catalysts necessitate expensive filtration systems
Continuous flow systems improve heat management and reduce reaction times by 40%.
Comparative Analysis of Synthetic Routes
Recent advances in enzymatic esterification and microwave-assisted pyrrole synthesis could further optimize the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets. The bromine substituent and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include glycinate esters and pyrrole derivatives with varying substituents. Below is a comparative analysis based on molecular features, synthesis, and biological activity:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations :
The pyrrole moiety may offer stronger π-π stacking vs. thiadiazole (GSK4112) or benzodioxin (SID7969543), influencing receptor binding selectivity .
Synthesis Methods :
- The target compound’s synthesis likely parallels acyl chloride-mediated coupling (as in ), using (COCl)₂/DMF for carbonyl activation, followed by glycinate ester formation . This contrasts with GSK4112’s multi-step alkylation/acylation .
Biological Activity :
- While GSK4112 acts as an ERRγ inverse agonist, the bromine and pyrrole groups in the target compound suggest divergent targets, possibly kinase inhibition (e.g., brominated analogs in tyrosine kinase inhibitors) .
- Compound 7f exhibits antibacterial properties, highlighting how heterocyclic variations (oxazole vs. pyrrole) shift activity profiles .
Research Findings and Limitations
- Structural Insights : Computational modeling (using tools like SHELXL or ORTEP-3 ) predicts the target compound’s planar aromatic system, with bromine inducing steric hindrance.
- Activity Gaps : Direct pharmacological data are absent; inferences rely on analogs like GSK4112, which show nuclear receptor modulation .
- Synthetic Challenges: Bromine’s electron-withdrawing nature may complicate coupling reactions compared to chlorinated or non-halogenated analogs .
Biological Activity
Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound with notable biological activities, particularly in the context of cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H13BrN2O3, with a molecular weight of 337.17 g/mol. The compound features a pyrrole ring, a bromine atom, and a glycinate ester, which contribute to its unique reactivity and biological profile.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anticancer properties . Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.
The compound's biological activity is largely attributed to its structural components:
- Pyrrole Ring : Known for its role in various biological processes, the pyrrole moiety enhances the compound's interaction with biomolecules.
- Bromine Substituent : The presence of bromine often increases the compound's reactivity and can influence its binding affinity to target proteins.
Anticancer Activity
Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 29 - 59 | Induces apoptosis via caspase activation |
| MCF-7 (breast cancer) | 40 - 204 | Cell cycle arrest and apoptosis induction |
In HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax , while downregulating the anti-apoptotic protein Bcl-2 . This suggests a potential for therapeutic applications in treating liver cancer and possibly other malignancies .
Case Studies and Comparative Analysis
A comparative analysis with other similar compounds reveals that this compound shares structural similarities with several known anticancer agents. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate | Contains bromine and pyrazole | Focused on pyrazole chemistry |
| 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine | Dihydropyridine structure | Different biological activities |
| 4-bromo-5-(4-fluorophenyl)-1H-pyrazole | Pyrazole with fluorine substitution | Different electronic properties due to fluorine |
These comparisons highlight the unique aspects of this compound, particularly its dual functionality that may enhance its efficacy against specific cancer types .
Future Directions in Research
Further studies are warranted to elucidate the detailed mechanisms underlying the anticancer effects of this compound. Investigating its interactions at the molecular level could provide insights into optimizing its structure for enhanced biological activity.
Potential Therapeutic Applications
Given its promising activity against cancer cell lines, this compound may hold potential as a lead candidate for drug development in oncology. Future research should focus on:
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Mechanistic Studies : Understanding the pathways involved in its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
